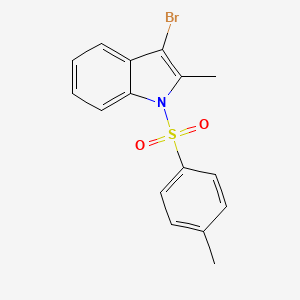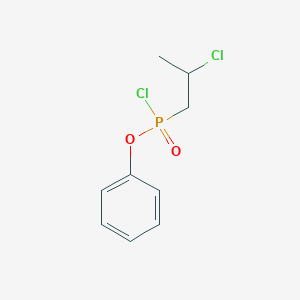
Phenyl (2-chloropropyl)phosphonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (2-chloropropyl)phosphonochloridate is an organophosphorus compound with the molecular formula C9H11Cl2O2P It is a derivative of phosphonochloridate, characterized by the presence of a phenyl group and a 2-chloropropyl group attached to the phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl (2-chloropropyl)phosphonochloridate can be synthesized through the reaction of phenylphosphonic dichloride with 2-chloropropanol. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction conditions often involve refluxing the mixture to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction is carefully monitored to maintain optimal temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl (2-chloropropyl)phosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized to form phosphonic acids or reduced to form phosphonates.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phenylphosphonic acid and 2-chloropropanol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include phosphonamides, phosphonates, and phosphonothioates.
Oxidation Reactions: Products include phosphonic acids.
Reduction Reactions: Products include phosphonates.
Applications De Recherche Scientifique
Phenyl (2-chloropropyl)phosphonochloridate has diverse applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is employed in the study of enzyme inhibition, particularly in the inhibition of acetylcholinesterase.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phenyl (2-chloropropyl)phosphonochloridate involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition or modification of their activity. The molecular targets include enzymes such as acetylcholinesterase, where the compound acts as an inhibitor by forming a stable phosphonyl-enzyme complex.
Comparaison Avec Des Composés Similaires
Phenyl (2-chloropropyl)phosphonochloridate can be compared with other similar compounds such as:
Diethyl phosphorochloridate: Similar in structure but with ethyl groups instead of phenyl and 2-chloropropyl groups.
Phenylphosphonic dichloride: Lacks the 2-chloropropyl group.
2-Chloropropylphosphonic dichloride: Lacks the phenyl group.
Propriétés
Numéro CAS |
849811-73-0 |
|---|---|
Formule moléculaire |
C9H11Cl2O2P |
Poids moléculaire |
253.06 g/mol |
Nom IUPAC |
[chloro(2-chloropropyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C9H11Cl2O2P/c1-8(10)7-14(11,12)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Clé InChI |
SJFJVFMQSMWTEC-UHFFFAOYSA-N |
SMILES canonique |
CC(CP(=O)(OC1=CC=CC=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopenta[c]pyran-3(5H)-one](/img/structure/B14182853.png)
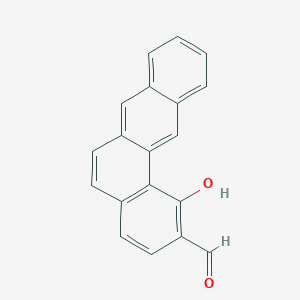
![Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone](/img/structure/B14182865.png)
![[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14182879.png)

![Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate](/img/structure/B14182882.png)
![(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B14182883.png)
![4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid](/img/structure/B14182891.png)
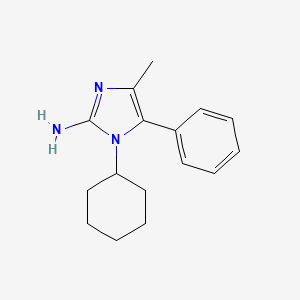
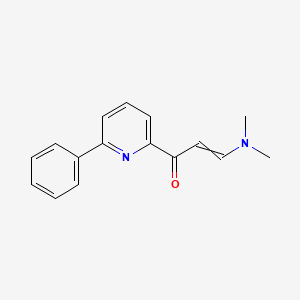
![N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide](/img/structure/B14182901.png)
